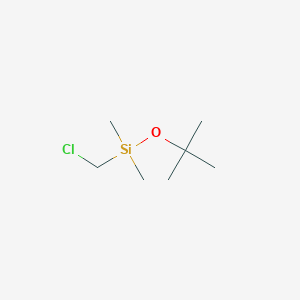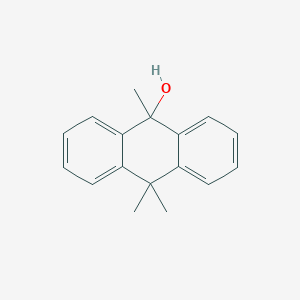
9,10,10-Trimethyl-9,10-dihydroanthracen-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10,10-trimethylanthracen-9-ol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three methyl groups and a hydroxyl group attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic electronics and photochemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,10-trimethylanthracen-9-ol typically involves the functionalization of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with methylating agents in the presence of a Lewis acid catalyst. The hydroxyl group can be introduced through subsequent oxidation or hydroxylation reactions .
Industrial Production Methods
Industrial production of 9,10,10-trimethylanthracen-9-ol may involve large-scale Friedel-Crafts alkylation followed by purification processes such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
9,10,10-trimethylanthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of halogenated or nitro-substituted anthracenes.
科学的研究の応用
9,10,10-trimethylanthracen-9-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 9,10,10-trimethylanthracen-9-ol involves its interaction with molecular targets through its hydroxyl and methyl groups. These interactions can lead to various photophysical and photochemical effects, such as fluorescence and energy transfer. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
類似化合物との比較
Similar Compounds
9,10-dimethylanthracene: Lacks the hydroxyl group but shares similar photophysical properties.
9,10-dihydroxyanthracene: Contains two hydroxyl groups, leading to different reactivity and applications.
Anthraquinone: An oxidized form of anthracene with distinct chemical properties.
Uniqueness
9,10,10-trimethylanthracen-9-ol is unique due to the presence of both methyl and hydroxyl groups, which confer specific reactivity and photophysical properties. This combination makes it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
18259-47-7 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC名 |
9,10,10-trimethylanthracen-9-ol |
InChI |
InChI=1S/C17H18O/c1-16(2)12-8-4-6-10-14(12)17(3,18)15-11-7-5-9-13(15)16/h4-11,18H,1-3H3 |
InChIキー |
GMXHMSOVJWDYES-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


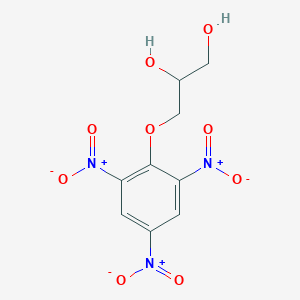

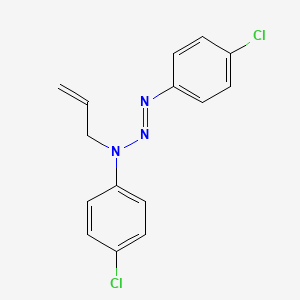
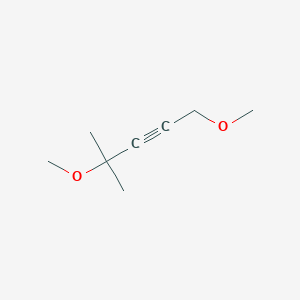
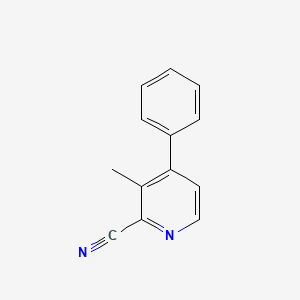
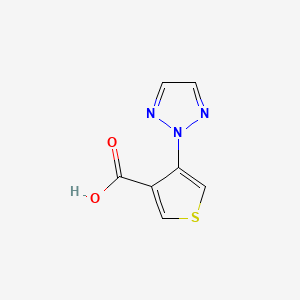
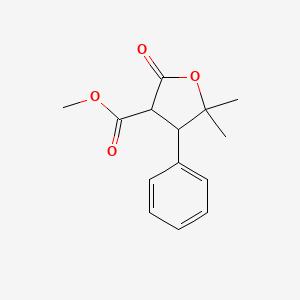
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)
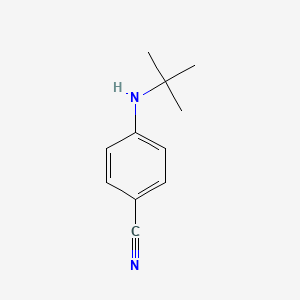
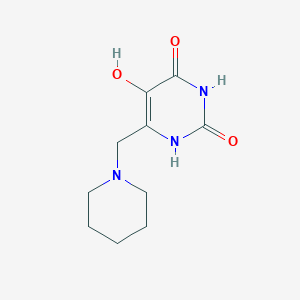
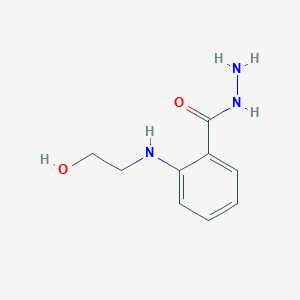

![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
